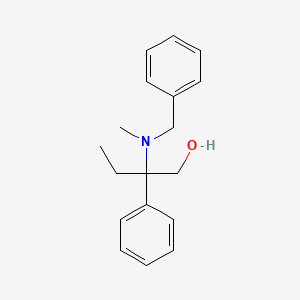

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCKSRCCDDRZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, stereochemistry, and predicted spectroscopic characteristics of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol. While this compound is not extensively documented in peer-reviewed literature, its structural similarity to key pharmaceutical intermediates, notably within the Trimebutine metabolic pathway, suggests its significance as a reference standard, a potential analog for structure-activity relationship (SAR) studies, or a specialized synthetic building block. This document synthesizes information from analogous compounds and established chemical principles to offer a predictive yet scientifically rigorous overview for research and development purposes. The deuterated analog, this compound-d5, is recognized as an intermediate in the preparation of labeled Trimebutine metabolites.[1]

Introduction and Contextual Significance

This compound is a tertiary amino alcohol characterized by a chiral center at the C2 position. Its core structure is closely related to known pharmacologically active molecules and their precursors. The presence of a benzyl group in place of a methyl group, when compared to the Trimebutine intermediate 2-(dimethylamino)-2-phenylbutan-1-ol, suggests a deliberate modification likely aimed at exploring the impact of a bulkier, more lipophilic substituent on receptor binding or metabolic stability.

This guide will elucidate the structural features of this molecule, propose a logical synthetic pathway, predict its key spectroscopic signatures, and discuss the critical aspect of its stereochemistry.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound comprises a butanol backbone with a phenyl and an N-benzyl-N-methylamino group substituted at the C2 position.

| Property | Predicted Value/Information | Source/Basis |

| IUPAC Name | 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₈H₂₃NO | - |

| Molecular Weight | 269.38 g/mol | - |

| Chiral Center | C2 | Structural Analysis |

| Key Functional Groups | Phenyl, Tertiary Amine, Primary Alcohol | Structural Analysis |

The introduction of the benzyl group is expected to increase the lipophilicity of the molecule compared to its dimethylated counterpart, which may influence its solubility, membrane permeability, and pharmacokinetic profile.

Proposed Synthetic Pathway

Experimental Protocol: Two-Step Synthesis from 2-Amino-2-phenylbutanol

Step 1: Monomethylation of 2-Amino-2-phenylbutanol

A selective monomethylation of the primary amine is the initial critical step. This can be achieved through reductive amination.

-

To a solution of 2-amino-2-phenylbutanol (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

Cool the reaction mixture to 0°C and add a mild reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(methylamino)-2-phenylbutanol.[2]

Step 2: N-Benzylation of 2-(Methylamino)-2-phenylbutanol

The secondary amine is then benzylated to yield the final product.

-

Dissolve the crude 2-(methylamino)-2-phenylbutanol (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents) or diisopropylethylamine (2.0 equivalents).

-

To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Proposed two-step synthesis of the target compound.

Stereochemistry

The carbon atom at the C2 position of this compound is a stereocenter, as it is bonded to four different groups: a phenyl group, an ethyl group, a hydroxymethyl group (-CH₂OH), and the N-benzyl-N-methylamino group. Therefore, the molecule can exist as a pair of enantiomers: (R)-2-(N-Benzyl-N-methyl)amino-2-phenylbutanol and (S)-2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.

The synthesis described above, starting from a racemic 2-amino-2-phenylbutanol, will produce a racemic mixture of the final product. The separation of these enantiomers would require chiral chromatography or resolution using a chiral resolving agent. For applications in drug development, the synthesis and biological evaluation of individual enantiomers are often crucial, as they may exhibit different pharmacological and toxicological profiles.

Caption: The chiral center (C2*) and its four distinct substituents.

Predicted Spectroscopic Data

In the absence of experimental data for the title compound, we can predict its key spectroscopic features based on the known spectra of analogous molecules, such as N-Benzyl-N-methylethanolamine.[3][4]

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Phenyl (benzyl & C2-phenyl) | 7.20 - 7.40 | Multiplet | 10H | Aromatic protons from both phenyl rings are expected in this region. |

| -CH₂- (benzyl) | ~ 3.60 | Singlet | 2H | The benzylic protons adjacent to the nitrogen. |

| -CH₂OH | ~ 3.50 | Multiplet (AB system) | 2H | Diastereotopic protons of the hydroxymethyl group adjacent to the chiral center. |

| -OH | Broad singlet | 1H | Exchangeable proton of the alcohol. | |

| -N-CH₃ | ~ 2.20 | Singlet | 3H | Methyl protons on the nitrogen. |

| -CH₂- (ethyl) | ~ 1.80 | Quartet | 2H | Methylene protons of the ethyl group, split by the methyl group. |

| -CH₃ (ethyl) | ~ 0.80 | Triplet | 3H | Methyl protons of the ethyl group, split by the methylene group. |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic C (quat) | 138 - 142 | Quaternary carbons of the phenyl rings. |

| Aromatic C-H | 127 - 129 | Protonated carbons of the phenyl rings. |

| C2 (chiral center) | ~ 65 - 70 | The carbon bearing the amino and phenyl groups. |

| -CH₂OH | ~ 60 - 65 | The carbon of the hydroxymethyl group. |

| -CH₂- (benzyl) | ~ 58 - 62 | The benzylic carbon. |

| -N-CH₃ | ~ 40 - 45 | The methyl carbon attached to the nitrogen. |

| -CH₂- (ethyl) | ~ 25 - 30 | The methylene carbon of the ethyl group. |

| -CH₃ (ethyl) | ~ 8 - 12 | The methyl carbon of the ethyl group. |

Predicted IR Spectrum

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Sharp, medium |

| C-H (aliphatic) | 2850 - 3000 | Sharp, medium-strong |

| C=C (aromatic) | 1450 - 1600 | Medium-strong |

| C-N (amine) | 1000 - 1250 | Medium |

| C-O (alcohol) | 1000 - 1200 | Strong |

Potential Applications in Research and Development

Given its structure, this compound is a valuable tool for:

-

Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of Trimebutine and its metabolites, researchers can understand the role of the N-benzyl group in receptor binding and functional activity.

-

Metabolic Stability Studies: It can serve as a reference compound in studies investigating the metabolic fate of related drugs, particularly concerning N-dealkylation pathways.

-

Synthetic Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic applications. The deuterated version is already used for preparing labeled Trimebutine metabolites.[1]

Conclusion

This compound represents an intriguing molecule at the intersection of synthetic chemistry and pharmacology. While direct experimental data remains sparse, this guide provides a robust, predictive framework for its synthesis, stereochemistry, and spectroscopic characterization based on established chemical principles and data from closely related analogs. This information is intended to empower researchers and drug development professionals in their exploration of novel chemical entities and their potential therapeutic applications.

References

-

Pharmaffiliates. This compound-d5. [Link]

-

PrepChem. Synthesis of 4-(N-acetyl-N-methyl-amino)benzyl alcohol. [Link]

-

PubChem. N-Benzyl-N-methylethanolamine. [Link]

- Lee, O. Y., Law, K. -L., & Yang, D. (2009). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Organic Letters, 11(15), 3302–3305.

-

NIST. Ethanol, 2-[(phenylmethyl)amino]-. [Link]

-

orientjchem.org. Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. [Link]

-

aurea.ub.edu. 6 Synthesis of N-Alkyl Amino Acids. [Link]

-

Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

-

PubChem. 2-[(Methylamino)methyl]benzyl Alcohol. [Link]

-

PubChem. 2-Methylamino-2-phenylbutanol. [Link]

-

PubChem. 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol. [Link]

-

PubChem. 2-[Benzyl(methyl)amino]-3-phenylpropan-1-ol. [Link]

-

Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

-

Frontiers. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]

-

NIST. N-Benzyl-N-methylaniline. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-N-methylethanolamine(101-98-4) 1H NMR [m.chemicalbook.com]

Methodological & Application

Synthesis of N-desmethyltrimebutine via Catalytic Debenzylation of a Benzyl-Protected Precursor

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of N-desmethyltrimebutine, the primary bioactive metabolite of the gastrointestinal agent trimebutine.[1][2][3] The synthesis proceeds through a robust three-step sequence commencing with the formation of an N-benzyl-N-methyl amino alcohol, followed by esterification, and culminating in a highly efficient catalytic debenzylation to yield the target compound. This methodology is designed for researchers in medicinal chemistry and drug development, offering a reliable pathway to obtain N-desmethyltrimebutine for pharmacological, metabolic, and bioequivalence studies.[1][2][3] The protocols herein emphasize mechanistic rationale, experimental detail, and safety considerations.

Introduction and Rationale

Trimebutine is a widely prescribed antispasmodic agent used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[4][5][6] Its therapeutic effects are mediated, in part, by its principal metabolite, N-desmethyltrimebutine (also known as nortrimebutine).[4] This metabolite exhibits significant biological activity, including non-selective antagonism at muscarinic acetylcholine receptors and weak agonism at opioid receptors, which contributes to the overall pharmacological profile of the parent drug.[4]

The synthesis of N-desmethyltrimebutine is crucial for a variety of research applications, including:

-

Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of trimebutine.

-

Pharmacological Profiling: To independently assess the activity and receptor-binding profile of the metabolite.

-

Analytical Standards: To serve as a reference standard in bioanalytical assays for quantifying the metabolite in plasma and other biological matrices.[3]

The synthetic strategy detailed in this note employs a benzyl group as a temporary protecting group for the secondary amine. The benzyl group is advantageous due to its stability across a range of reaction conditions and its clean removal via catalytic hydrogenolysis.[7] This approach ensures high selectivity and yield in the final deprotection step, providing pure N-desmethyltrimebutine.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

-

Stage 1: Reductive Amination. Synthesis of the key intermediate, 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol, from 2-amino-2-phenylbutan-1-ol and benzaldehyde.

-

Stage 2: Esterification. Coupling of the amino alcohol intermediate with 3,4,5-trimethoxybenzoyl chloride to form the fully protected precursor, 2-(N-benzyl-N-methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate.

-

Stage 3: Catalytic Debenzylation. Selective removal of the N-benzyl protecting group using palladium on carbon (Pd/C) and a hydrogen source to yield the final product, N-desmethyltrimebutine.

Experimental Protocols

Stage 1: Synthesis of 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol

This stage involves the synthesis of the core amino alcohol. While various routes exist, a common approach is the reductive amination of a suitable precursor. For the purpose of this protocol, we will assume the availability of 2-(methylamino)-2-phenylbutan-1-ol, which is then benzylated.

Principle: The N-benzylation of the secondary amine 2-(methylamino)-2-phenylbutan-1-ol with benzaldehyde proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild and selective for iminium ions over carbonyls.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| 2-(methylamino)-2-phenylbutan-1-ol | 179.26 | 5.00 g | 27.9 | 1.0 |

| Benzaldehyde | 106.12 | 3.26 g (2.96 mL) | 30.7 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 8.87 g | 41.9 | 1.5 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Protocol:

-

To a 500 mL round-bottom flask, add 2-(methylamino)-2-phenylbutan-1-ol (5.00 g, 27.9 mmol) and dissolve in dichloromethane (150 mL).

-

Add benzaldehyde (2.96 mL, 30.7 mmol) to the solution and stir at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (8.87 g, 41.9 mmol) to the mixture in portions over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol.

Stage 2: Esterification to form the Protected Precursor

Principle: This step involves the formation of an ester bond between the hydroxyl group of the amino alcohol and the acid chloride of 3,4,5-trimethoxybenzoic acid. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the HCl byproduct. 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol | 269.38 | 5.00 g | 18.6 | 1.0 |

| 3,4,5-Trimethoxybenzoyl chloride | 230.64 | 4.71 g | 20.4 | 1.1 |

| Triethylamine (TEA) | 101.19 | 3.88 mL | 27.9 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

| DMAP (optional, catalyst) | 122.17 | 227 mg | 1.86 | 0.1 |

| Saturated Sodium Bicarbonate (aq.) | - | 75 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Protocol:

-

In a 250 mL flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol (5.00 g, 18.6 mmol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (3.88 mL, 27.9 mmol) followed by DMAP (227 mg, 1.86 mmol, if used).

-

Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (4.71 g, 20.4 mmol) in anhydrous THF (20 mL) to the reaction mixture dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution (75 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, 2-(N-benzyl-N-methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Stage 3: Synthesis of N-desmethyltrimebutine via Catalytic Debenzylation

Principle and Causality: The N-debenzylation is achieved via catalytic hydrogenolysis.[7] This premier method is valued for its mild conditions and clean conversion.[7] The heterogeneous catalyst, 10% Palladium on Carbon (Pd/C), provides an active surface where both the N-benzyl precursor and hydrogen adsorb.[7] The molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming active palladium hydride species.[7] These species then cleave the benzylic C-N bond, releasing the desired secondary amine (N-desmethyltrimebutine) and toluene as the sole byproduct.[7] Methanol is an excellent solvent as it readily dissolves the substrate and does not poison the catalyst.

Two common methods for providing the hydrogen source are presented: hydrogen gas and transfer hydrogenation using ammonium formate.

Method A: Using Hydrogen Gas

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Protected Precursor | 463.59 | 5.00 g | 10.8 |

| 10% Palladium on Carbon (Pd/C) | - | 500 mg (10 wt%) | - |

| Methanol (MeOH) | - | 100 mL | - |

| Hydrogen (H₂) Gas | - | 1 atm (balloon) | - |

| Celite® | - | As needed | - |

Protocol:

-

Add the protected precursor (5.00 g, 10.8 mmol) and methanol (100 mL) to a 250 mL hydrogenation flask equipped with a magnetic stir bar.

-

Inerting the Catalyst: Carefully add 10% Pd/C (500 mg) under a gentle stream of nitrogen or argon. Safety Warning: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Never add dry catalyst to a dry flask containing solvent.

-

Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under the hydrogen balloon atmosphere.

-

Monitor the reaction by TLC (typically complete in 4-12 hours).

-

Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol (3 x 20 mL). Safety Warning: Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[7]

-

Combine the filtrates and concentrate under reduced pressure to yield the crude N-desmethyltrimebutine.

-

Purify the product by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Method B: Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a convenient and safer alternative.[7] Ammonium formate serves as the hydrogen donor.[8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| Protected Precursor | 463.59 | 5.00 g | 10.8 | 1.0 |

| 10% Palladium on Carbon (Pd/C) | - | 500 mg (10 wt%) | - | - |

| Ammonium Formate (NH₄HCO₂) | 63.06 | 3.40 g | 54.0 | 5.0 |

| Methanol (MeOH) | - | 100 mL | - | - |

Protocol:

-

To a 250 mL round-bottom flask, add the protected precursor (5.00 g, 10.8 mmol), methanol (100 mL), and carefully, 10% Pd/C (500 mg).

-

Add ammonium formate (3.40 g, 54.0 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing with methanol (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove residual ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify as described in Method A.

Visualization and Data

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic debenzylation step.

Caption: Workflow for the catalytic debenzylation of the protected precursor.

Summary of Reaction Parameters

| Parameter | Stage 1: Benzylation | Stage 2: Esterification | Stage 3: Debenzylation (H₂) | Stage 3: Debenzylation (NH₄HCO₂) |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Methanol (MeOH) | Methanol (MeOH) |

| Key Reagent | Sodium Triacetoxyborohydride | 3,4,5-Trimethoxybenzoyl chloride | H₂ gas | Ammonium Formate |

| Catalyst | - | DMAP (optional) | 10% Pd/C | 10% Pd/C |

| Temperature | Room Temperature | 0 °C to Room Temp. | Room Temperature | Reflux (~65 °C) |

| Typical Time | 12-16 hours | 16-24 hours | 4-12 hours | 1-3 hours |

| Expected Yield | 75-90% | 80-95% | >90% | >90% |

Characterization of N-desmethyltrimebutine

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: The spectrum should show the disappearance of the benzyl protons (typically a multiplet around 7.2-7.4 ppm and a singlet around 3.6 ppm) and the appearance of an N-H proton (which may be broad and its chemical shift concentration-dependent). The N-methyl group will appear as a singlet.

-

¹³C NMR: The spectrum should confirm the absence of the carbon signals corresponding to the benzyl group.

-

Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of N-desmethyltrimebutine (C₂₁H₂₇NO₅, MW = 373.45 g/mol ).

-

Purity (HPLC): Purity should be assessed by reverse-phase HPLC, and should typically be >98% for use as an analytical standard.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagents: Sodium triacetoxyborohydride can release acetic acid upon contact with moisture. 3,4,5-trimethoxybenzoyl chloride is corrosive and moisture-sensitive.

-

Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry or spent. Always handle under an inert atmosphere and never allow it to dry on filter paper in the air. Quench the used catalyst with water immediately after filtration.

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a fume hood designed for work with flammable gases.

References

-

Zhang, L., & Koreeda, M. (2002). A Simple and Efficient Method for the Reductive Amination of Carbonyls. Organic Letters, 4(21), 3755–3758. [Link]

-

Wikipedia. Trimebutine. [Link]

-

Martin, A., et al. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Arzneimittelforschung, 50(6), 544-549. [Link]

-

Reddy, K. L., et al. (1999). A Rapid and Versatile System for the Debenzylation of N-Benzylamines Using Ammonium Formate. Synthetic Communications, 29(23), 4073-4078. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 2. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trimebutine - Wikipedia [en.wikipedia.org]

- 5. WO2007140611A1 - Salts of trimebutine and n-desmethyl trimebutine - Google Patents [patents.google.com]

- 6. WO2007140611A1 - Salts of trimebutine and n-desmethyl trimebutine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Advanced Crystallization Protocols for Phenylbutanol Derivatives: From Lipophilic Oils to Enantiopure Solids

Executive Summary

Phenylbutanol derivatives, particularly 4-phenyl-2-butanol , represent a unique challenge in solid-state processing. Often existing as viscous liquids or low-melting solids (MP ~25–30 °C) at room temperature, they defy standard solution crystallization techniques, frequently resulting in "oiling out" (liquid-liquid phase separation) rather than nucleation.

This Application Note provides a rigorous technical guide to overcoming these physical limitations. We move beyond basic solvent evaporation to detail derivatization-driven crystallization and diastereomeric salt resolution —the industry-standard methods for purifying these chiral lipophilic alcohols.

Part 1: Physicochemical Profiling & The "Oil" Challenge

Before attempting crystallization, one must understand the thermodynamic landscape of the target molecule. 4-Phenyl-2-butanol is highly lipophilic (LogP ~2.0) and exhibits weak intermolecular hydrogen bonding compared to its van der Waals interactions.

The Oiling Out Phenomenon

"Oiling out" occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid miscibility gap. For phenylbutanols, this happens because the energy barrier to form an amorphous oil droplet is significantly lower than that of an ordered crystal lattice.

Diagnostic Protocol:

-

Solvent Screen: If the solution turns milky/turbid upon cooling before crystals appear, you are in the miscibility gap.

-

Remediation:

-

Increase Temperature: Redissolve and seed at a higher temperature.

-

Change Solvent: Switch to a solvent with a higher dielectric constant to alter the solution thermodynamics (e.g., switch from Hexane to Acetonitrile).

-

Decision Matrix: Processing Strategy

The following decision tree dictates the experimental approach based on the derivative's melting point and chirality requirements.

Figure 1: Strategic decision matrix for selecting the optimal crystallization workflow based on physical state and purity goals.

Part 2: Protocol A - Derivatization Crystallization

Objective: Purify liquid 4-phenyl-2-butanol by converting it into a high-melting crystalline solid (3,5-dinitrobenzoate ester), recrystallizing, and hydrolyzing.

Mechanism: The bulky, planar dinitrobenzoate group introduces strong

Experimental Workflow

-

Esterification:

-

Dissolve 4-phenyl-2-butanol (1.0 eq) in dry pyridine (solvent/catalyst).

-

Add 3,5-dinitrobenzoyl chloride (1.1 eq) slowly at 0 °C to control exotherm.

-

Reflux for 30–60 minutes.

-

Quench: Pour into ice water containing dilute HCl (to neutralize pyridine). The derivative will precipitate as a crude solid.

-

-

Crystallization (The Critical Step):

-

Solvent System: Ethanol/Water (90:10 v/v) is the "Gold Standard" for nitro-aromatics.

-

Dissolution: Dissolve crude solid in boiling ethanol.

-

Filtration: Hot filter to remove inorganic salts.

-

Nucleation: Add water dropwise to the boiling solution until persistent turbidity is observed (Cloud Point). Add 1 mL of ethanol to clear it.

-

Cooling: Allow to cool slowly to room temperature, then 4 °C. Rapid cooling here traps impurities.

-

-

Validation:

-

Filter crystals and wash with cold 50% ethanol.

-

Success Criterion: Sharp melting point (Lit. val: ~76-78 °C for racemic derivative).

-

Part 3: Protocol B - Chiral Resolution via Diastereomeric Salts

Objective: Isolate a single enantiomer (e.g., (S)-4-phenyl-2-butanol) from the racemate. Challenge: Alcohols cannot form salts directly. We must create an acidic "handle."

The "Handle" Strategy: Phthalate Half-Esters

We convert the alcohol into a hydrogen phthalate , which contains a free carboxylic acid group capable of forming salts with chiral amines.

Figure 2: The "Classical Resolution" workflow. The alcohol is temporarily functionalized to allow salt formation.

Step-by-Step Protocol

-

Synthesis of Hydrogen Phthalate:

-

Reflux 4-phenyl-2-butanol with phthalic anhydride (1.0 eq) and triethylamine (1.0 eq) in toluene.

-

Wash with dilute HCl to remove amine. Extract the acidic half-ester into NaHCO3 (aq), wash the aqueous layer with ether (removes unreacted alcohol), then re-acidify to precipitate the hydrogen phthalate.

-

-

Salt Formation:

-

Dissolve the racemic hydrogen phthalate in warm Acetone .

-

Add (S)-(-)-1-Phenylethylamine (0.5 to 1.0 eq).

-

Note: Using 0.5 eq (Pope-Peachey method) often yields higher optical purity in the first crop as the less soluble salt precipitates exclusively.

-

-

Fractional Crystallization:

-

Allow the solution to stand undisturbed. The diastereomeric salts have different lattice energies.

-

Solvent: Acetone or Ethyl Acetate/Hexane.

-

Recrystallize the obtained salt 2-3 times until the specific rotation

is constant.

-

-

Liberation:

-

Treat the pure salt with NaOH (aq) to saponify the ester.

-

Extract the liberated chiral alcohol with ether.

-

Part 4: Protocol C - Anti-Solvent Crystallization (For Solid Derivatives)

For derivatives that are already solid (e.g., amides or high-MW esters) but thermally unstable, anti-solvent crystallization is preferred over cooling.

Key Parameter: The Supersaturation Ratio (

Protocol:

-

Primary Solvent: Dissolve the derivative in a "Good" solvent (e.g., DMSO, DMF, or Methanol) at Room Temp.

-

Anti-Solvent: Select a miscible "Poor" solvent (e.g., Water).

-

Addition Rate:

-

Rapid Addition: Generates high

, leading to immediate nucleation and small particles (Micronization). -

Slow Addition: Maintains low

, promoting growth of existing nuclei into large, filterable prisms.

-

-

Mixing: Use high-shear mixing if small particles are desired. Use an overhead stirrer at low RPM for large crystals.

Part 5: Troubleshooting Common Failure Modes

| Issue | Root Cause | Corrective Action |

| Oiling Out | Temp > Metastable Limit; Impurities acting as plasticizers. | 1. Seed at a higher temperature.2. Use a "Solvent Cycling" method (heat/cool cycles). |

| Gelation | Rapid supersaturation; H-bonding networks. | Increase shear rate; Add solvent to lower concentration; Use ultrasound (sonocrystallization). |

| Low Yield | High solubility in mother liquor. | Cool to -20 °C; Use a stronger anti-solvent; Evaporate solvent partially. |

| Polymorphism | Kinetic vs. Thermodynamic control. | Kinetic (Metastable): Fast cooling, rapid anti-solvent.Thermodynamic (Stable): Slow cooling, slurry ripening (stirring for 24h). |

References

-

Physicochemical Properties: National Institute of Standards and Technology (NIST). 4-Phenyl-2-butanol Properties. Retrieved from [Link]

-

Derivatization Melting Points: UMass Amherst. Derivative Melting Points for Alcohols (3,5-DNB). Retrieved from [Link]

-

Enzymatic vs. Chemical Resolution: Romero-Fernandez, M., et al. (2022).[1] Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol. ChemBioChem. Retrieved from [Link]

-

Anti-Solvent Theory: International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

-

General Resolution Protocols: LibreTexts Chemistry. Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in N-benzyl-N-methyl amino alcohol Synthesis

Welcome to the technical support center for the synthesis of N-benzyl-N-methyl amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind common experimental challenges, empowering you to troubleshoot effectively and enhance your reaction yields and product purity.

N-benzyl-N-methyl amino alcohols are valuable structural motifs in medicinal chemistry and materials science, often serving as precursors for chiral catalysts and pharmaceutically active compounds.[1][2] However, their synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide addresses the most common issues encountered during their preparation via the two principal synthetic routes.

Core Synthetic Pathways

The synthesis of N-benzyl-N-methyl amino alcohols is typically approached via two main strategies: Reductive Amination and Direct N-Alkylation. The choice between them depends on factors like substrate availability, scalability, and tolerance of functional groups.

-

Route A: Reductive Amination: This pathway involves the reaction of an N-methyl amino alcohol with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1] This is often the preferred method due to its high selectivity and milder conditions.

-

Route B: Direct N-Alkylation: This method involves a direct nucleophilic substitution reaction between an N-methyl amino alcohol and a benzyl halide (e.g., benzyl chloride).[1] While straightforward, this route is susceptible to over-alkylation, leading to the formation of quaternary ammonium salt byproducts.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the rationale behind them.

Q: Why is my reaction yield consistently low?

Low yield is the most common complaint, and it can stem from several factors depending on your chosen synthetic route. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

-

Incomplete Reaction (Both Routes): The reaction may not be reaching completion.

-

Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The persistence of starting materials is a clear indicator.

-

Solution: Extend the reaction time or moderately increase the temperature. For reductive amination, ensure the imine formation step is efficient before reduction. For direct alkylation, ensure the base is sufficiently active and the solvent is appropriate.[4]

-

-

Inefficient Imine Formation (Reductive Amination): The condensation of the amine and aldehyde is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium will not favor the imine, leading to a low concentration of the intermediate to be reduced.

-

Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, using a solvent like toluene allows for the azeotropic removal of water with a Dean-Stark apparatus.

-

-

Poor Reducing Agent Activity (Reductive Amination): The hydride reducing agent may have degraded due to improper storage or exposure to moisture.[4]

-

Solution: Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃, NaBH₄). Sodium borohydride, in particular, can be consumed by protic solvents like methanol, so it should be added to the pre-formed imine, often at reduced temperatures.[5]

-

-

Side Reaction Predominance (Direct Alkylation): The primary competing reaction is over-alkylation, where the desired product reacts with another molecule of benzyl chloride to form a quaternary ammonium salt.[1]

-

Solution:

-

Slowly add the benzyl chloride to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at any given moment, favoring reaction with the more abundant starting amine.

-

Maintain a controlled temperature (e.g., 40-45°C) to prevent runaway reactions.[1]

-

Use a slight excess of the N-methyl amino alcohol, which can also serve as the solvent.[1]

-

-

Q: My main byproduct is a quaternary ammonium salt. How can I prevent this?

This issue is specific to the Direct N-Alkylation route. The tertiary amine product is itself a nucleophile and can compete with the secondary amine starting material for the benzyl halide.

Solutions:

-

Stoichiometry Control: Use the N-methyl amino alcohol as the limiting reagent is counterintuitive. Instead, using a 2-3 fold excess of the N-methyl amino alcohol can create a statistical advantage, ensuring the benzyl chloride is more likely to encounter a starting material molecule than a product molecule. In some cases, the amino alcohol can even be used as the solvent.[1]

-

Slow Addition: As mentioned previously, the slow, dropwise addition of benzyl chloride is the most effective method to minimize its concentration and thus reduce the rate of the second alkylation.[6]

-

Lower Temperature: Running the reaction at a lower temperature (e.g., 40-60°C) slows down both the desired reaction and the undesired over-alkylation. Since the product is often a better nucleophile, lower temperatures can disproportionately disfavor the second alkylation.[6]

Q: TLC analysis shows a persistent intermediate spot. What is it and how do I resolve it?

This is a classic problem in Reductive Amination . The intermediate is almost certainly the imine (or corresponding iminium ion). Its persistence means the reduction step is failing.

Causes & Solutions:

-

Insufficient Reducing Agent: You may not be using enough equivalents of the reducing agent.

-

Solution: Increase the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 or 2.0 eq). Monitor by TLC until the imine spot disappears.

-

-

Incorrect pH: The rate of imine reduction by borohydrides is pH-dependent. The reaction is often faster under slightly acidic conditions which favor the formation of the more electrophilic iminium ion.

-

Solution: For one-pot reactions with reagents like NaBH(OAc)₃, the acetic acid byproduct helps maintain a suitable pH. If using NaBH₄, adding a small amount of a weak acid like acetic acid after the imine has formed can catalyze the reduction.[7]

-

-

Steric Hindrance: If your N-methyl amino alcohol is sterically bulky, the reduction of the corresponding imine may be slow.

-

Solution: Switch to a less sterically demanding and more reactive reducing agent, such as lithium aluminum hydride (LAH). Caution: LAH is extremely reactive and not compatible with protic solvents. The reaction must be conducted in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere.[4]

-

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent in the reductive amination pathway is critical for success. The table below compares common options.

| Reducing Agent | Formula | Selectivity | Typical Conditions | Pros | Cons |

| Sodium Borohydride | NaBH₄ | Reduces imines and aldehydes/ketones | Methanol or Ethanol, 0°C to RT | Inexpensive, readily available | Can reduce starting aldehyde; reacts with protic solvents[5][8] |

| Sodium Cyanoborohydride | NaBH₃CN | Reduces imines > aldehydes/ketones | Methanol, slightly acidic (pH ~6) | Highly selective for one-pot reactions | Generates toxic cyanide waste; slower reaction rate[8] |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reduces imines > aldehydes/ketones | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Excellent selectivity for one-pot reactions; mild; no toxic waste | More expensive; moisture sensitive[8] |

| Catalytic Hydrogenation | H₂, Pd/C | Reduces imines and C=C double bonds | Methanol or Ethanol, H₂ atmosphere (balloon or Parr shaker) | "Green" method, only byproduct is water; high yielding | Requires specialized equipment; can reduce other functional groups[9][10] |

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is often preferred for its operational simplicity and high selectivity.

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-methylethanolamine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous dichloromethane (DCM, ~0.2 M).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can add 3Å molecular sieves to facilitate water removal.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction may become slightly exothermic.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 10% Methanol/DCM eluent with KMnO₄ stain) until the benzaldehyde and intermediate imine spots have disappeared (typically 4-12 hours).

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.[11]

Protocol 2: Direct N-Alkylation using Benzyl Chloride

This protocol is effective but requires careful control to avoid byproduct formation.

-

Reaction Setup: To a round-bottom flask, add N-methylethanolamine (2.5 eq) and powdered anhydrous sodium carbonate (Na₂CO₃, 1.5 eq). The excess amino alcohol can serve as the solvent.[1]

-

Reagent Addition: Begin stirring and heat the mixture to 40-45°C. Using a syringe pump, add benzyl chloride (1.0 eq) dropwise over 2-3 hours. Maintaining a slow addition rate is critical.[1]

-

Reaction: After the addition is complete, continue stirring the mixture at 40-45°C for an additional 2-4 hours.

-

Monitoring: Monitor the consumption of benzyl chloride by TLC or GC.

-

Workup: Cool the reaction to room temperature and filter to remove the inorganic salts.

-

Purification: The excess N-methylethanolamine can be removed by vacuum distillation. The remaining crude residue is then purified by vacuum distillation or flash column chromatography to isolate the N-benzyl-N-methylethanolamine.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred and why? For laboratory-scale synthesis where functional group tolerance and selectivity are paramount, reductive amination is generally preferred. It avoids the over-alkylation issues inherent in direct alkylation and often results in cleaner reaction profiles and easier purification.[3][8] Direct alkylation can be more atom-economical and scalable for industrial applications, provided the conditions are rigorously optimized to control selectivity.[1]

Q2: How can I effectively monitor the reaction's progress?

-

TLC is the most common and convenient method. Use a mobile phase that provides good separation of your starting materials, product, and any potential intermediates (like the imine). A typical eluent system is Ethyl Acetate/Hexanes or Methanol/DCM. Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol and amine functional groups.

-

GC-MS provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z).

Q3: What are the critical safety precautions for this synthesis?

-

Benzyl Chloride/Halides: Benzyl halides are strong lachrymators (tear-inducing) and irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydride Reagents: Reagents like NaBH₄, NaBH(OAc)₃, and especially LAH react violently with water to produce flammable hydrogen gas. Always handle them in an anhydrous environment and quench reactions carefully and slowly, preferably in an ice bath.[4]

-

Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle it with care in a fume hood. Ethereal solvents like THF and diethyl ether are extremely flammable.

References

-

Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

-

Papp, G., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. [Link]

-

Kiss, B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701994. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(N-acetyl-N-methyl-amino)benzyl alcohol. PrepChem.com. [Link]

-

Mondal, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9115–9119. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. PrepChem.com. [Link]

-

Kumar, A., et al. (2018). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 3(12), 18865–18873. [Link]

-

Kiss, B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

-

Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1361. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

-

Xu, C., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(10), 1353. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801193. [Link]

-

Westwood, J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 347–354. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Bahruji, H., et al. (2017). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. Nanomaterials, 7(12), 448. [Link]

- Google Patents. (n.d.). Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol. EP0066885B1.

-

Corsi, M., et al. (2011). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. ResearchGate. [Link]

-

Badru, R., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Advances, 14(7), 4783-4794. [Link]

- Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine. CN109761827A.

-

Orientjchem.org. (n.d.). Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. [Link]

-

Davis, B. G., et al. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols. EP3160937B1.

-

ResearchGate. (2025). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(15), e202300404. [Link]

-

Lanzi, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36321-36327. [Link]

-

Zhang, X., et al. (2020). N-alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. [Link]

-

Garg, P., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12733. [Link]

Sources

- 1. N-Benzyl-N-methylethanolamine | High-Purity Reagent [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

Technical Support Center: Catalytic Hydrogenation of Benzyl Amines

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Optimization Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of N-debenzylation (protecting group removal) and reductive amination involving benzyl amines. While catalytic hydrogenolysis is a standard transformation, benzyl amines present unique kinetic and thermodynamic hurdles—primarily catalyst poisoning and chemoselectivity issues.

This manual moves beyond basic textbook procedures to address "why" reactions fail and how to engineer robust solutions using field-proven methodologies.

Module 1: Critical Safety & Operational Workflow

WARNING: Palladium on Carbon (Pd/C) is pyrophoric.[1] Dry catalyst ignites instantly upon contact with methanol vapors.

The "Safe-Wet" Protocol

Standard Operating Procedure (SOP) for preventing ignition.

-

Inert the Vessel: Purge reaction vessel with

or -

Solvent Blanket: Add a small amount of non-flammable or high-flashpoint solvent (e.g., Water, Toluene, or EtOAc) to the flask first.

-

Catalyst Addition: Add the dry Pd/C catalyst to the blanket solvent. This "wets" the catalyst safely.

-

Substrate Addition: Dissolve your benzyl amine in the primary reaction solvent (e.g., MeOH) and add it to the slurry.

-

Hydrogenation: Evacuate/Purge with

only after the catalyst is fully submerged.

Workflow Visualization

Figure 1: The "Safe-Wet" protocol ensures the pyrophoric catalyst never meets methanol vapor while dry.

Module 2: Diagnostic Matrix (Triage)

Identify your issue below to find the corresponding solution strategy.

| Symptom | Probable Cause | Immediate Action |

| Reaction Stalls <50% | Catalyst Poisoning (Amine) | Add 1.0 eq. Acetic Acid or HCl. |

| No H2 Uptake | Surface Oxidation / Inertness | Switch to Pearlman’s Catalyst ( |

| Dehalogenation | Over-activity of Catalyst | Switch to V-doped Pd/C or add |

| Ring Saturation | Temperature/Pressure too high | Lower Temp to <25°C; Reduce Pressure. |

| Dimer Formation | Schiff Base Intermediate | Increase Dilution; Pre-mix amine + acid. |

Module 3: Deep Dive Troubleshooting

Issue A: The Reaction Stalls (Catalyst Poisoning)

The Science: Nitrogen atoms in amines possess a lone pair of electrons that bind strongly to the Palladium surface (

The Fix: Protonation Strategy

By adding an acid, you protonate the amine (

-

Protocol: Add 1.0–1.1 equivalents of Acetic Acid (mild) or HCl (strong) relative to the amine nitrogen.

-

Note: If your substrate is acid-sensitive, use Pearlman’s Catalyst (

). It is more electron-deficient and often resists amine poisoning better than standard Pd/C [2].

Issue B: Selectivity (Halogen Retention)

The Science: Carbon-Halogen bonds (C-Cl, C-Br, C-I) are highly susceptible to hydrogenolysis. Often, the halogen is removed before the benzyl group.

The Fix: Modified Catalysts

-

Vanadium-Doped Pd/C: Vanadium acts as an inhibitor for the dehalogenation pathway while permitting debenzylation.

-

Acidic Additives: Surprisingly, adding HBr or HCl can sometimes suppress dehalogenation by altering the electronic environment of the catalyst surface, though pH control is critical [3].

-

Alternative Metal: Switch to Platinum on Carbon (Pt/C) . Pt is generally less active toward C-Halogen bonds than Pd, though it requires higher pressures for debenzylation.

Issue C: Safety (Ignition on Filtration)

The Science: Spent catalyst is saturated with hydrogen.[1] When filtered, the solvent evaporates, exposing the H2-saturated metal to oxygen. This causes instantaneous auto-ignition.

The Fix: The "Wet Cake" Rule

-

Never suck the filter cake dry.[1]

-

Always wash the filter cake with water immediately after filtration.

-

Dispose of the catalyst in a dedicated waste container kept submerged in water.[1]

Module 4: Advanced Optimization & Logic

Decision Logic for Catalyst Selection

Figure 2: Logic tree for selecting the optimal catalyst system based on substrate functionality.

Comparative Data: Catalyst Performance

| Catalyst System | Activity (Debenzylation) | Selectivity (vs. Halogens) | Poison Resistance | Best For |

| 10% Pd/C (Standard) | High | Low | Low | Simple substrates |

| 20% Pd(OH)₂/C (Pearlman's) | Very High | Low | High | Hindered/Basic amines |

| 5% Pt/C (Sulfided) | Low-Medium | High | Medium | Halogenated substrates |

| Raney Nickel | Medium | Low | Medium | Nitrile reductions |

References

- Title: "Catalytic Hydrogenolysis for N-Benzyl Deprotection.

-

Pearlman's Catalyst Efficacy

-

Selectivity & Dehalogenation

- Title: "Control of catalytic debenzylation and dehalogen

- Source: ResearchG

-

URL:[Link]

-

Safety Protocols

- Title: "SOP: Hydrogenations Using Heterogeneous C

- Source: The Sarpong Group (UC Berkeley).

-

URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Amino Alcohol Alkylation

Welcome to the technical support center for amino alcohol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Instead of a rigid manual, you'll find a series of targeted FAQs and in-depth troubleshooting guides that address the specific, practical challenges encountered in the lab. Our focus is on not just what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common challenges faced during the alkylation of amino alcohols.

Q1: My primary side product is the O-alkylated amino alcohol. How can I favor N-alkylation?

A1: The competition between N- and O-alkylation is a classic chemoselectivity challenge governed by the relative nucleophilicity of the amine and hydroxyl groups. To favor N-alkylation:

-

Basicity and pKa: The amine is generally more basic than the alcohol. Using a base that is strong enough to deprotonate the amine but not the alcohol can be effective. For instance, using a stoichiometric amount of a milder base like sodium bicarbonate may favor N-alkylation, whereas strong bases like sodium hydride will deprotonate both, leading to a mixture.

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine. In contrast, protic solvents can solvate the amine through hydrogen bonding, potentially reducing its reactivity relative to the hydroxyl group.

-

Protecting Groups: The most robust solution is to protect the hydroxyl group as an ether (e.g., benzyl or silyl ether) or an acetal before alkylation.[1] This ensures exclusive N-alkylation. The protecting group can then be removed in a subsequent step.

Q2: I'm observing significant amounts of di- and tri-alkylated products. How can I achieve selective mono-alkylation?

A2: Over-alkylation is a common issue because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[2][3] To promote mono-alkylation:

-

Stoichiometry Control: Use a slight excess of the amino alcohol relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.

-

Steric Hindrance: Employing a bulky alkylating agent or an amino alcohol with significant steric bulk around the nitrogen can disfavor a second alkylation event.[4][5][6]

-

Reductive Amination: As an alternative to direct alkylation with alkyl halides, consider reductive amination. This two-step, one-pot process involves reacting the amino alcohol with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ. This method is highly effective for controlled mono-alkylation.[7][8][9][10]

-

Chelation Control: For 1,3-amino alcohols, chelation with 9-borabicyclononane (9-BBN) can be used to achieve selective mono-N-alkylation by forming a stable chelate that protects and activates the amine.[11]

Q3: My reaction is sluggish and gives low yields. What parameters can I adjust?

A3: Low reactivity can stem from several factors. Consider the following optimizations:

-

Temperature: Increasing the reaction temperature often accelerates the rate of alkylation. However, be mindful that higher temperatures can also promote side reactions like elimination or O-alkylation.[12][13]

-

Alkylating Agent: The choice of leaving group on the alkylating agent is critical. The reactivity order is generally I > Br > Cl > OTs > OMs. If using an alkyl chloride yields poor results, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

-

Catalysis: For less reactive systems, such as alkylation using alcohols, catalytic methods like "hydrogen borrowing" with transition metal catalysts (e.g., Ru, Ir, Mn) can be highly effective.[8][14][15][16][17] These methods activate the alcohol in situ, avoiding the need for pre-activation as a halide.[18][19]

Part 2: Troubleshooting In-Depth Side Reactions

This section provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols to overcome them.

Issue 1: O-Alkylation Dominance

The hydroxyl group, while generally less nucleophilic than the amine, can effectively compete for the alkylating agent, especially under basic conditions.

Causality: The Williamson ether synthesis is a classic example of O-alkylation.[20] In the presence of a strong base, the alcohol is deprotonated to form a highly nucleophilic alkoxide. If the amine is not sufficiently more reactive, or if it is sterically hindered, O-alkylation can become the major pathway.[21]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting O-alkylation.

Detailed Protocol: Selective N-Alkylation using a Carbonate Base

This protocol is designed to favor N-alkylation by using a moderately strong base that preferentially deprotonates the more acidic N-H proton over the O-H proton under the reaction conditions.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino alcohol (1.0 eq.).

-

Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile), approximately 0.1-0.5 M concentration.

-

Base: Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.). Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect."

-

Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC or LC-MS. Higher temperatures may be required for less reactive halides but increase the risk of O-alkylation.

-

Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Issue 2: Polyalkylation

The product of a mono-alkylation (a secondary amine) can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

Causality: The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, enhancing its nucleophilicity. Steric factors can counteract this electronic effect.

Troubleshooting Workflow:

Caption: Decision workflow for minimizing polyalkylation.

Detailed Protocol: N-Monoalkylation via Boc-Protection/Deprotection

This is a robust, albeit longer, method to guarantee mono-alkylation.

-

Protection:

-

Dissolve the amino alcohol (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or a THF/water mixture).

-

Add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction to isolate the N-Boc protected amino alcohol.[22]

-

-

Alkylation of the Hydroxyl Group (if desired first):

-

The N-Boc protected amino alcohol can now be O-alkylated if that is the desired regioisomer.

-

-

Deprotection and Alkylation (for N-alkylation):

-

To achieve N-alkylation, first protect the hydroxyl group.

-

Then, deprotect the N-Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane.

-

Perform the N-alkylation on the resulting free amine as described previously.

-

Finally, deprotect the hydroxyl group.

-

Alternatively, for direct mono-N-alkylation:

-

Alkylation of N-Boc Amine (less common): In some cases, the N-H of a Boc-protected amine can be deprotonated with a very strong base (e.g., NaH) and then alkylated.

-

Final Deprotection: Remove the Boc group with TFA to yield the mono-N-alkylated amino alcohol.

Part 3: Data & Parameter Summary

Effective troubleshooting requires understanding the interplay of different reagents. The following tables provide a quick reference for key parameters.

Table 1: Common Bases and Their Properties

| Base | pKa of Conjugate Acid | Typical Solvents | Notes |

| Sodium Hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic. Deprotonates both -OH and -NH₂.[20] |

| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Mild, inexpensive. Good for favoring N-alkylation. |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃. |

| Triethylamine (Et₃N) | 10.7 | DCM, THF | Organic soluble, acts as acid scavenger. Generally too weak for deprotonation. |

| DBU | 13.5 | THF, Acetonitrile | Strong, non-nucleophilic organic base. |

Table 2: Alkylating Agents and Relative Reactivity

| Alkylating Agent (R-X) | Leaving Group (X) | Relative Reactivity | Notes |

| R-I | Iodide | Highest | Most reactive, but also most expensive and least stable. |

| R-Br | Bromide | High | Good balance of reactivity and stability. |

| R-OTf | Triflate | Very High | Excellent leaving group, highly reactive. |

| R-OTs | Tosylate | Medium-High | Prepared from alcohols; good alternative to halides. |

| R-Cl | Chloride | Lowest | Least reactive, often requires higher temperatures or catalysts. |

References

-

Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. Available at: [Link]

-

Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

-

Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. ScienceDirect. Available at: [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

-

Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-

Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. Available at: [Link]

-

Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Royal Society of Chemistry. Available at: [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

- Method for producing O-alkylated cyclic aminoalcohols. Google Patents.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

-

1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. ACS Publications. Available at: [Link]

-

Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. Available at: [Link]

-

Reaction pathway for the direct O-alkylation. ResearchGate. Available at: [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

-

Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. Available at: [Link]

-

Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH. Available at: [Link]

-

Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

-

Amines. NCERT. Available at: [Link]

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available at: [Link]

-

Steric effects. Wikipedia. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 10. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 12. html.rhhz.net [html.rhhz.net]

- 13. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 14. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 19. chinesechemsoc.org [chinesechemsoc.org]

- 20. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Boc-Protected Amino Groups [organic-chemistry.org]

Detecting residual benzyl chloride in synthesis

Technical Support Center: Trace Analysis of Benzyl Chloride Authorized for: Process Chemists, Analytical Scientists, and QA/QC Managers

Introduction: The Mutagenic Impurity Challenge

Welcome to the technical support hub for Benzyl Chloride (BnCl) detection. You are likely here because your synthetic route employs benzyl protection groups or benzyl alcohol, and you must demonstrate compliance with ICH M7 guidelines.

The Critical Issue: Benzyl chloride is a highly reactive alkylating agent and a known mutagen (Class 1/2 potential carcinogen). While USP <467> lists it as a Class 2 residual solvent, its mutagenic potential often dictates limits far below standard solvent thresholds—typically in the low ppm or ppb range based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

This guide prioritizes Solvent-Free Headspace GC-MS (to prevent false positives) and Derivatization HPLC (for non-volatile matrices).

Module 1: Method Selection Strategy

Q: Which analytical technique should I validate for my matrix?

A: Do not default to standard GC-FID. The reactivity of BnCl and the risk of in-situ formation during analysis require a strategic choice.[1] Use the decision logic below.

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sample composition and thermal stability.

Module 2: The "False Positive" Trap (Crucial Troubleshooting)

Q: I am detecting Benzyl Chloride in my blank or control samples. Why?

A: This is the most common failure mode in BnCl analysis. If your sample contains Benzyl Alcohol (BnOH) and any source of chloride ions (HCl salts, chlorinated solvents) or Lewis acids, BnCl can form inside the GC injector port.

The Mechanism: At high inlet temperatures (>200°C), Benzyl Alcohol undergoes substitution in the presence of trace HCl to form Benzyl Chloride.

Corrective Actions:

-

Switch to Headspace (HS): This separates the volatile BnCl from the non-volatile acidic matrix before it hits the hot inlet.

-

Lower Inlet Temperature: Reduce inlet temperature to <160°C if possible (validate vaporization efficiency).

-

Use Solvent-Free Extraction: Avoid chlorinated solvents (like DCM) which can degrade to provide the Cl- source.

Figure 2: Mechanism of artefactual Benzyl Chloride formation in hot GC injectors.

Module 3: Recommended Protocols

Protocol A: Solvent-Free Headspace GC-MS (The Gold Standard)

Best for: APIs with residual Benzyl Alcohol.

Theory: By avoiding dissolution solvents, you eliminate the medium that facilitates the reaction between BnOH and Cl-.

| Parameter | Setting |

| Column | DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm) |

| Mode | SIM (Selected Ion Monitoring) |

| Target Ions | m/z 91 (Quant), 126 (Qual), 128 (Qual) |

| Headspace Temp | 80°C (Balance sensitivity vs. degradation) |

| Equilibration | 20–30 minutes |

| Inlet Temp | 180°C (Keep as low as possible) |

| LOD Target | ~0.05 ppm (µg/g) |

Validation Check: Spike the matrix with Benzyl Alcohol (free of chloride) and inject. If BnCl is detected, your inlet temperature is too high.

Protocol B: HPLC-UV with Derivatization